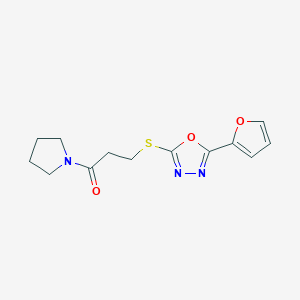
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide, also known as Furasemide, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in biological systems. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide has also been shown to inhibit the growth of bacteria by disrupting their cell walls.
Biochemical and Physiological Effects:
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, including carbonic anhydrase and thioredoxin reductase. 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria. In addition, it has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide is its potential use in the development of new drugs. Its antimicrobial and anticancer properties make it a promising compound for the treatment of various diseases. However, one of the limitations of 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide is its toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide. One area of research is the development of new drugs based on the structure of 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide. Another area of research is the use of 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide as a fluorescent probe for the detection of metal ions in biological systems. In addition, further studies are needed to fully understand the mechanism of action of 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide and its potential applications in scientific research.
Conclusion:
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. It has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. While there are advantages and limitations to its use, there are several future directions for research on 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide that may lead to the development of new drugs and the advancement of scientific knowledge.
Synthesemethoden
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide can be synthesized through a multistep process involving the reaction of 2-furoyl chloride with hydrazine hydrate to form 2-furylhydrazine. This intermediate product is then reacted with thionyl chloride to form 5-(2-furyl)-1,3,4-oxadiazole-2-thiol. Finally, the thiol group is oxidized to form the desired product, 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide.
Wissenschaftliche Forschungsanwendungen
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide has been studied for its potential use in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antimicrobial and anticancer properties, making it a promising compound for the development of new drugs. 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
Molekularformel |
C13H15N3O3S |
|---|---|
Molekulargewicht |
293.34 g/mol |
IUPAC-Name |
3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C13H15N3O3S/c17-11(16-6-1-2-7-16)5-9-20-13-15-14-12(19-13)10-4-3-8-18-10/h3-4,8H,1-2,5-7,9H2 |
InChI-Schlüssel |
PTSHIKMEHNEPJP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CCSC2=NN=C(O2)C3=CC=CO3 |
Kanonische SMILES |
C1CCN(C1)C(=O)CCSC2=NN=C(O2)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B285592.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B285593.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B285594.png)
![N-ethyl-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285597.png)
![N-(4-methylphenyl)-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285599.png)
![3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B285601.png)
![3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one](/img/structure/B285602.png)

![N-(2-chlorophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285606.png)
![N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285612.png)
![N-(2-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanamide](/img/structure/B285613.png)
![N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285616.png)
![3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]dihydro-2(3H)-furanone](/img/structure/B285617.png)
![2-{[(2,2-Dichlorocyclopropyl)methyl]thio}-5-phenyl-1,3,4-oxadiazole](/img/structure/B285618.png)